N-benzyl-2,4-dichloro-N-ethylbenzamide
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Overview
Description
N-benzyl-2,4-dichloro-N-ethylbenzamide is an organic compound with the molecular formula C15H15Cl2NO It is a derivative of benzamide, characterized by the presence of benzyl and ethyl groups attached to the nitrogen atom, and two chlorine atoms substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dichloro-N-ethylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dichlorobenzoyl chloride+N-benzylethylamine→this compound+HCl
The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4-dichloro-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms.
Reduction: N-benzyl-2,4-dichloro-N-ethylamine.
Oxidation: N-benzyl-2,4-dichloro-N-ethylbenzoic acid.
Scientific Research Applications
N-benzyl-2,4-dichloro-N-ethylbenzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the benzyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dichlorobenzamide: Lacks the ethyl group on the nitrogen atom.
N-ethyl-2,4-dichlorobenzamide: Lacks the benzyl group on the nitrogen atom.
N-benzyl-2-chloro-N-ethylbenzamide: Has only one chlorine atom at the 2 position.
Uniqueness
N-benzyl-2,4-dichloro-N-ethylbenzamide is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, along with two chlorine atoms on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSNRMGEMRRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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